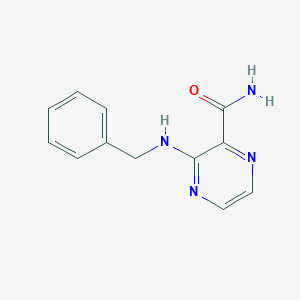

3-(Benzylamino)pyrazine-2-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

64344-97-4 |

|---|---|

Molekularformel |

C12H12N4O |

Molekulargewicht |

228.25 g/mol |

IUPAC-Name |

3-(benzylamino)pyrazine-2-carboxamide |

InChI |

InChI=1S/C12H12N4O/c13-11(17)10-12(15-7-6-14-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,17)(H,15,16) |

InChI-Schlüssel |

RCNFNFKXJWIKGH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CNC2=NC=CN=C2C(=O)N |

Herkunft des Produkts |

United States |

Synthetic Strategies and Chemical Transformation of 3 Benzylamino Pyrazine 2 Carboxamide

Synthetic Methodologies for the 3-(Benzylamino)pyrazine-2-carboxamide Scaffold

The construction of the 3-(benzylamino)pyrazine-2-carboxamide framework is primarily achieved through the reaction of a halogenated pyrazine (B50134) precursor with benzylamine (B48309) derivatives. Methodologies have been optimized to improve reaction efficiency, yield, and purity, with both conventional and modern techniques being employed.

A fundamental and widely used method for synthesizing 3-(benzylamino)pyrazine-2-carboxamide is the nucleophilic aromatic substitution, specifically an aminodehalogenation reaction. researchgate.netnih.gov This approach involves the displacement of a halogen atom, typically chlorine, from the C-3 position of the pyrazine ring by benzylamine.

The reaction is generally carried out by treating the precursor, 3-chloropyrazine-2-carboxamide (B1267238), with a substituted or unsubstituted benzylamine. mdpi.com Conventional synthesis protocols often involve dissolving 3-chloropyrazine-2-carboxamide in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the addition of two equivalents of the corresponding benzylamine and an equimolar amount of a base, such as triethylamine (B128534). mdpi.com The reaction mixture is then heated under reflux at approximately 70 °C for an extended period, typically around 15 hours, with continuous stirring. mdpi.com This method has been successfully used to prepare a series of 3-(benzylamino)pyrazine-2-carboxamide analogues. researchgate.netmdpi.com The use of triethylamine as a base is common in these conventional heating methods. mdpi.com

To enhance reaction efficiency, microwave-assisted organic synthesis has been adopted as a powerful alternative to conventional heating. nih.gov This technique is known to reduce reaction times, minimize the use of materials, and often lead to higher product yields. nih.govsciforum.netresearchgate.net

For the synthesis of 3-(benzylamino)pyrazine-2-carboxamide derivatives, a microwave-assisted protocol involves placing the precursor, 3-chloropyrazine-2-carboxamide, in a sealed, thick-walled tube with the appropriate benzylamine (2 equivalents), a base, and a solvent. mdpi.com Pyridine (B92270) is often used as the base in these reactions, as triethylamine has been observed to partially decompose under microwave conditions, potentially leading to undesired side products. mdpi.comnih.gov Methanol is a common solvent for this procedure. mdpi.comnih.gov The reaction is typically conducted at a high temperature, such as 140 °C, for a short duration of 30 minutes, using a microwave reactor with a power output of around 200 W. mdpi.com The progress of the reaction can be monitored using thin-layer chromatography (TLC). mdpi.com This rapid and efficient method has been employed to synthesize a range of analogues. mdpi.comnih.gov

| Compound | Synthesis Method | Reaction Time | Yield (%) | Reference |

| 3-(Benzylamino)pyrazine-2-carboxamide | Conventional | 15 h | 35% | mdpi.com |

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | Microwave | 30 min | 69% | mdpi.com |

| 3-[(2-Chlorobenzyl)amino]pyrazine-2-carboxamide | Microwave | 30 min | 58% | mdpi.com |

| 3-[(2,4-Dichlorobenzyl)amino]pyrazine-2-carboxamide | Microwave | 30 min | 61% | mdpi.com |

The primary precursor for the synthesis of 3-(benzylamino)pyrazine-2-carboxamide is 3-chloropyrazine-2-carboxamide. researchgate.netnih.govmdpi.com The synthesis of this crucial intermediate is typically achieved from 3-chloropyrazine-2-carbonitrile. nih.govmdpi.com The process involves a partial hydrolysis of the nitrile group under controlled pH and temperature conditions. nih.govmdpi.com This specific procedure is favored because it results in higher yields compared to the direct amidation of the pyrazine ring. nih.govmdpi.com

Once synthesized, 3-chloropyrazine-2-carboxamide serves as a versatile building block. Its activated chlorine atom at the C-3 position is susceptible to nucleophilic substitution, allowing for the introduction of various amines, including a wide array of substituted benzylamines, to generate a library of derivatives. researchgate.netmdpi.comnih.gov This precursor is also utilized in the synthesis of more complex analogues where other parts of the molecule, such as the carboxamide group, are also modified. nih.govnih.gov

Strategic Modifications and Analogue Synthesis

To investigate structure-activity relationships, strategic modifications of the 3-(benzylamino)pyrazine-2-carboxamide scaffold are performed. These modifications typically target two main regions: the benzylamino moiety and the pyrazine carboxamide core.

A common strategy for creating analogues is to introduce various substituents onto the phenyl ring of the benzylamino group. researchgate.netmdpi.comnih.gov This is readily achieved by using a range of commercially available or synthetically prepared substituted benzylamines in the aminodehalogenation reaction with 3-chloropyrazine-2-carboxamide. mdpi.com

This approach has led to the synthesis of a series of fifteen 3-(benzylamino)pyrazine-2-carboxamides with diverse electronic and steric properties. researchgate.netmdpi.com Substituents that have been incorporated include methyl, chloro, and trifluoromethyl groups at different positions on the benzene (B151609) ring. mdpi.com For example, compounds such as 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, 3-[(3-chlorobenzyl)amino]pyrazine-2-carboxamide, 3-[(2,4-dichlorobenzyl)amino]pyrazine-2-carboxamide, and 3-[(3-trifluoromethylbenzyl)amino]pyrazine-2-carboxamide have been successfully synthesized and characterized. mdpi.com

| Benzylamine Substituent (R) | Resulting Compound Name | Yield (%) | Reference |

| H | 3-(Benzylamino)pyrazine-2-carboxamide | 35% | mdpi.com |

| 3-Cl | 3-[(3-Chlorobenzyl)amino]pyrazine-2-carboxamide | 41% | mdpi.com |

| 4-Cl | 3-[(4-Chlorobenzyl)amino]pyrazine-2-carboxamide | 65% | mdpi.com |

| 3-CF₃ | 3-[(3-Trifluoromethylbenzyl)amino]pyrazine-2-carboxamide | 44% | mdpi.com |

| 2-CH₃ | 3-[(2-Methylbenzyl)amino]pyrazine-2-carboxamide | 45% | mdpi.com |

| 4-CH₃ | 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | 69% | mdpi.com |

| 2,4-diCl | 3-[(2,4-Dichlorobenzyl)amino]pyrazine-2-carboxamide | 61% | mdpi.com |

Besides altering the benzylamino portion, modifications can also be made to the pyrazine carboxamide core itself. One such strategy involves substitution on the nitrogen atom of the carboxamide group. nih.gov This leads to the formation of N-substituted derivatives.

For instance, a series of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides has been prepared. nih.govnih.gov The synthesis of these "double substituted" analogues can occur as a side reaction during the amidation of 3-chloropyrazine-2-carbonyl chloride with benzylamines. nih.gov However, a more targeted approach involves a two-step process. First, an N-benzyl-3-chloropyrazine-2-carboxamide is synthesized. This intermediate is then subjected to an aminodehalogenation reaction with a corresponding benzylamine, often under microwave conditions, to yield the desired N-benzyl-3-(benzylamino)pyrazine-2-carboxamide. nih.gov This strategy allows for the synthesis of compounds like N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide. nih.govnih.govresearchgate.net This approach effectively populates a series of analogues with diversification at both the C-3 amino group and the C-2 carboxamide group. nih.gov

| Compound Name | Modification Site | Reference |

| N-(2-Methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | Carboxamide Nitrogen, C3-Amino Group | nih.govnih.gov |

| N-(3,4-Dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | Carboxamide Nitrogen, C3-Amino Group | nih.govnih.gov |

| N-Benzyl-3-(benzylamino)pyrazine-2-carboxamide | Carboxamide Nitrogen, C3-Amino Group | nih.gov |

Investigation of Positional Isomers and Linker Variations

The exploration of the chemical space around the 3-(benzylamino)pyrazine-2-carboxamide scaffold has involved the synthesis and analysis of various positional isomers and analogues with different linker groups. These studies aim to understand how the spatial arrangement of substituents and the nature of the chemical linkage affect the molecule's properties.

One area of investigation has been the position of substituents on the pyrazine ring. While the parent compound features a benzylamino group at position 3, related research has extensively studied alkylamino substitutions at the 5- and 6-positions, which have often resulted in compounds with notable antimycobacterial activities. mdpi.comresearchgate.net A series of N-benzyl-3-chloropyrazine-2-carboxamides were also prepared as positional isomers of the previously synthesized 5-chloro and 6-chloro derivatives. nih.govnih.gov

Variations in the linker between the pyrazine core and the benzyl (B1604629) group have also been explored. A key comparison is made between derivatives with a direct benzylamino linkage to the pyrazine core and N-benzylpyrazine-2-carboxamides. mdpi.comresearchgate.net In the latter, a carbonyl group serves as a linker between the pyrazine nucleus and the benzylamino moiety. mdpi.comresearchgate.netresearchgate.net Furthermore, another class of isomers, N-substituted 3-aminopyrazine-2-carboxamides, has been synthesized. nih.gov In these compounds, the substitution is on the carboxamide nitrogen rather than the amino group at the 3-position, creating a different structural arrangement. nih.gov These analogues are often subdivided into benzyl, alkyl, and phenyl derivatives based on the substituent attached to the carboxamide. nih.gov

The table below summarizes the key positional isomers and linker variations of the 3-(benzylamino)pyrazine-2-carboxamide scaffold.

| Compound Type | Structural Description | Key Findings/Comparison | References |

| Positional Isomers (Ring Substitution) | Alkylamino group at position 5 or 6 of the pyrazine ring. | Often results in good antimycobacterial activities. | mdpi.comresearchgate.net |

| Positional Isomers (Ring Substitution) | Chlorine at position 3, 5, or 6 with an N-benzyl carboxamide group. | Synthesized to compare the effect of halogen position. | nih.govnih.gov |

| Positional Isomers (Amino Group Position) | Amino group at position 5 with N-aryl substitution on the carboxamide. | Previously synthesized but showed no significant antimycobacterial activity. | nih.gov |

| Linker Variations (Direct vs. Carbonyl) | Direct -NH- link vs. a -C(=O)NH- linker between the pyrazine and benzyl groups. | Both series have been reported to show moderate antitubercular activities. | mdpi.comresearchgate.netresearchgate.net |

| Isomers (Substituent Location) | N-substituted 3-aminopyrazine-2-carboxamides. | Substitution is on the carboxamide nitrogen, not the 3-amino group. Benzyl, alkyl, and phenyl derivatives were synthesized. | nih.gov |

Reaction Mechanism Elucidation and Byproduct Formation

The primary synthetic route to 3-(benzylamino)pyrazine-2-carboxamide and its derivatives is the aminodehalogenation of 3-chloropyrazine-2-carboxamide. mdpi.comresearchgate.net This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amino group of a substituted benzylamine attacks the carbon atom bearing the chlorine atom on the pyrazine ring, leading to the displacement of the chloride ion. mdpi.comphcog.com

The reaction conditions for this transformation have been varied, employing different solvents, bases, and energy sources. Common solvents include tetrahydrofuran (THF) and methanol, with bases such as triethylamine or pyridine used to neutralize the hydrogen chloride formed during the reaction. mdpi.comresearchgate.netphcog.com Both conventional heating and microwave irradiation have been successfully utilized, with microwave-assisted synthesis often offering faster reaction times. nih.govphcog.com

A significant side reaction has been observed during the synthesis of related compounds, particularly in the preparation of N-benzyl-3-chloropyrazine-2-carboxamides from 3-chloropyrazine-2-carbonyl chloride. nih.govnih.gov In this process, the simultaneous substitution of the chlorine atom by a benzylamino group can occur alongside the desired aminolysis of the acyl chloride. nih.govresearchgate.netresearchgate.net This leads to the formation of N-benzyl-3-(benzylamino)pyrazine-2-carboxamide derivatives as notable byproducts. nih.govnih.gov In some cases, the reaction conditions were intentionally modified to favor the formation of these di-substituted products. nih.govnih.gov

The formation of these byproducts can be represented by the following reaction scheme:

Step 1 (Desired Reaction): 3-chloropyrazine-2-carbonyl chloride reacts with benzylamine to form N-benzyl-3-chloropyrazine-2-carboxamide.

Step 2 (Side Reaction): The N-benzyl-3-chloropyrazine-2-carboxamide formed in Step 1 undergoes a second reaction where the chlorine at the 3-position is substituted by another molecule of benzylamine, yielding the N-benzyl-3-(benzylamino)pyrazine-2-carboxamide byproduct. nih.gov

In some instances, the two reactions—aminolysis of the acyl chloride and substitution of the chlorine—can occur concurrently, leading to a mixture of products. nih.gov Other potential, though less emphasized, sources of byproducts include the reaction of starting materials with contaminants, such as diethylamine, which can lead to inadvertent side products. mdpi.comresearchgate.net

The table below details the reaction mechanisms and byproduct formation in the synthesis of 3-(benzylamino)pyrazine-2-carboxamide and its analogues.

| Aspect | Description | Details | References |

| Primary Reaction | Nucleophilic Aromatic Substitution (Aminodehalogenation) | Benzylamine displaces chlorine from 3-chloropyrazine-2-carboxamide. | mdpi.comresearchgate.netphcog.com |

| Reaction Conditions | Solvents, Bases, Energy | Solvents: Methanol, THF. Bases: Triethylamine, Pyridine. Energy: Conventional heating or microwave irradiation. | mdpi.comresearchgate.netphcog.com |

| Major Byproduct Formation | Di-substituted Products | In related syntheses, N-benzyl-3-(benzylamino)pyrazine-2-carboxamides are formed as side products from the reaction of 3-chloropyrazine-2-carbonyl chloride and benzylamine. | nih.govnih.govresearchgate.netresearchgate.net |

| Byproduct Mechanism | Sequential/Concurrent Reactions | Occurs via aminolysis of the acyl chloride followed by or concurrent with nucleophilic substitution of the ring chlorine. | nih.gov |

| Other Byproducts | Contaminant Reactions | Byproducts can arise from reactions with impurities in the reagents, such as diethylamine. | mdpi.comresearchgate.net |

Biological Activity Spectrum and Phenotypic Evaluation of 3 Benzylamino Pyrazine 2 Carboxamide Derivatives

Antimycobacterial Activity Profiling

The antimycobacterial potential of 3-(benzylamino)pyrazine-2-carboxamide derivatives has been a primary area of investigation, driven by the urgent need for new treatments for tuberculosis and other mycobacterial infections.

Evaluation Against Drug-Sensitive Mycobacterial Strains (e.g., Mycobacterium tuberculosis H37Rv)

A significant body of research has been dedicated to evaluating the in vitro activity of 3-(benzylamino)pyrazine-2-carboxamide derivatives against the drug-sensitive Mycobacterium tuberculosis H37Rv strain. A series of fifteen 3-benzylaminopyrazine-2-carboxamides, synthesized through the aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238), demonstrated a range of antimycobacterial efficacy. mdpi.com Notably, four compounds in this series exhibited activity at least equivalent to the standard drug, pyrazinamide (B1679903), with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 42 µM. mdpi.com The most potent compound identified was 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, which displayed a MIC of 6 µM. mdpi.com

In another study, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide were found to be the most effective against M. tuberculosis H37Rv, both with a MIC of 12.5 µg/mL. nih.govnih.gov Further research into 3-acylaminopyrazine-2-carboxamides revealed that 4'-substituted 3-(benzamido)pyrazine-2-carboxamides were particularly active, with MIC values ranging from 1.95 to 31.25 µg/mL. mdpi.com The activity of these compounds is influenced by the nature and position of substituents on the benzyl (B1604629) ring. For instance, derivatives with a trifluoromethyl group have shown notable activity. mdpi.com

Table 1: Activity of 3-(Benzylamino)pyrazine-2-carboxamide Derivatives against Mycobacterium tuberculosis H37Rv

| Compound | Substituent on Benzyl Ring | MIC (µM) | MIC (µg/mL) |

|---|---|---|---|

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | 4-Methyl | 6 mdpi.com | - |

| 3-[(4-Aminobenzyl)amino]pyrazine-2-carboxamide | 4-Amino | - | 6.25 mdpi.com |

| 3-[(3-Trifluoromethylbenzyl)amino]pyrazine-2-carboxamide | 3-Trifluoromethyl | - | 12.5 mdpi.com |

| N-(2-Methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | 2-Methyl (on both benzyl groups) | - | 12.5 nih.govnih.gov |

| N-(3,4-Dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | 3,4-Dichloro (on both benzyl groups) | - | 12.5 nih.govnih.gov |

| 4'-Substituted 3-(benzamido)pyrazine-2-carboxamides | Various 4'-substituents | - | 1.95 - 31.25 mdpi.com |

Assessment Against Multidrug-Resistant Mycobacterial Strains

A crucial aspect of evaluating new antimycobacterial agents is their efficacy against drug-resistant strains. Several studies have extended the investigation of 3-(benzylamino)pyrazine-2-carboxamide derivatives to include multidrug-resistant Mycobacterium tuberculosis (MDR-TB) strains. The active compounds from the previously mentioned series, specifically 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide and 3-[(4-aminobenzyl)amino]pyrazine-2-carboxamide, were tested against four MDR-TB strains and one extensively drug-resistant (XDR-TB) strain. mdpi.com The 4-amino derivative demonstrated better activity with a MIC of 62.5 µM, compared to the 4-methyl derivative which had a MIC of 250 µM against these resistant strains. mdpi.com

Furthermore, research on 3-benzamidopyrazine-2-carboxamides has shown that these compounds maintain their activity against MDR strains of M. tuberculosis. mdpi.com Two specific derivatives with a disubstituted benzene (B151609) ring, one with 2-fluoro and 4-chloro substituents and another with 2-fluoro and 4-bromo substituents, exhibited in vitro activity against both M. tuberculosis H37Rv and multidrug-resistant clinical isolates, with MIC values ranging from 6.25 to 25 µg/mL. nih.gov This retention of activity against resistant strains suggests that these compounds may act via a mechanism of action different from that of commonly used antimycobacterial drugs. mdpi.com

Table 2: Activity of 3-(Benzylamino)pyrazine-2-carboxamide Derivatives against Resistant Mycobacterium tuberculosis Strains

| Compound | Substituent on Benzyl Ring | Strain Type | MIC (µM) | MIC (µg/mL) |

|---|---|---|---|---|

| 3-[(4-Aminobenzyl)amino]pyrazine-2-carboxamide | 4-Amino | MDR-TB & XDR-TB | 62.5 mdpi.com | - |

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | 4-Methyl | MDR-TB & XDR-TB | 250 mdpi.com | - |

| 3-(Benzamido)pyrazine-2-carboxamide derivative | 2-Fluoro, 4-Chloro | MDR clinical isolates | - | 6.25 - 25 nih.gov |

| 3-(Benzamido)pyrazine-2-carboxamide derivative | 2-Fluoro, 4-Bromo | MDR clinical isolates | - | 6.25 - 25 nih.gov |

Activity Against Non-Tuberculous Mycobacteria (e.g., M. kansasii, M. avium)

The activity of 3-(benzylamino)pyrazine-2-carboxamide derivatives has also been explored against non-tuberculous mycobacteria (NTM). In a screening of fifteen derivatives, one compound, 3-[(3-trifluoromethylbenzyl)amino]pyrazine-2-carboxamide, showed activity against Mycobacterium kansasii with a MIC of 25 µg/mL (84 µM). mdpi.com In the same study, the tested compounds were inactive against Mycobacterium avium. mdpi.com

Another study involving a series of 3-(benzylamino)-5-cyanopyrazine-2-carboxamides and 3-(benzylamino)pyrazine-2,5-dicarbonitriles found that the latter, specifically 3-(benzylamino)pyrazine-2,5-dicarbonitrile, was capable of inhibiting all tested mycobacterial strains, including M. kansasii and two strains of M. avium, with MIC values in the range of 12.5-25 µg/mL. researchgate.net The antimycobacterial activity against M. kansasii was also observed to increase with the length of the carbon side chain in a series of N-substituted 3-aminopyrazine-2-carboxamides. nih.gov

Broad-Spectrum Antimicrobial Investigations

In addition to their antimycobacterial properties, the broader antimicrobial spectrum of 3-(benzylamino)pyrazine-2-carboxamide derivatives has been a subject of scientific inquiry.

Antibacterial Efficacy (e.g., Enterococcus faecalis, Staphylococcus aureus, Staphylococcus epidermidis)

The antibacterial activity of these compounds has been evaluated against a panel of common bacterial pathogens. In one study, four out of fifteen 3-benzylaminopyrazine-2-carboxamide derivatives demonstrated moderate to low activity against Enterococcus faecalis, with MIC values ranging from 62.5 µM to 125 µM. mdpi.com Two of these compounds were also active against Staphylococcus aureus, with a mean MIC of 31.25 µM. mdpi.com However, it was noted that these results were not significant when compared to standard antibacterial agents. mdpi.com

In a separate investigation, a series of N-substituted 3-aminopyrazine-2-carboxamides showed that while the benzyl derivatives were inactive, the phenyl and alkyl derivatives exhibited antibacterial activity. nih.gov For instance, a phenyl derivative with a 4-CF3 substituent was active against Staphylococcus aureus (MIC = 31.25 µM) and showed weaker activity against methicillin-resistant S. aureus (MRSA) and S. epidermidis (MIC = 62.5 µM). nih.gov Another study identified a 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide as the most active against S. aureus (MIC = 7.81 µM) and S. epidermidis (MIC = 15.62 µM). nih.gov

Table 3: Antibacterial Activity of 3-(Benzylamino)pyrazine-2-carboxamide and Related Derivatives

| Compound Class/Derivative | Bacterial Strain | MIC (µM) |

|---|---|---|

| 3-Benzylaminopyrazine-2-carboxamides | Enterococcus faecalis | 62.5 - 125 mdpi.com |

| 3-Benzylaminopyrazine-2-carboxamides | Staphylococcus aureus | 31.25 mdpi.com |

| 3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus aureus | 7.81 nih.gov |

| 3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus epidermidis | 15.62 nih.gov |

| 3-Amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Staphylococcus aureus | 31.25 nih.gov |

| 3-Amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Methicillin-resistant S. aureus (MRSA) | 62.5 nih.gov |

| 3-Amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Staphylococcus epidermidis | 62.5 nih.gov |

Plant-Based Biological Responses

The interaction of synthetic compounds with plant systems can elicit a range of biological responses, from the inhibition of fundamental physiological processes to the modulation of secondary metabolic pathways. Derivatives of 3-(benzylamino)pyrazine-2-carboxamide have been investigated for their effects on key plant biological functions, revealing a spectrum of activity that includes the disruption of photosynthesis and the enhancement of valuable secondary metabolite production in cultured plant cells.

Photosynthetic Electron Transport Inhibition in Chloroplasts

While direct studies on 3-(benzylamino)pyrazine-2-carboxamide are not extensively documented in the available literature, the broader class of pyrazine (B50134) carboxamides has been identified as potent inhibitors of photosynthetic electron transport (PET). nih.govmdpi.com The primary site of action for many of these inhibitors is within Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts responsible for water oxidation and the initial steps of converting light energy into chemical energy. lsuagcenter.comucanr.edu

Inhibitors in this class typically function by binding to the Q\textsubscript{B} binding niche on the D1 protein of the PSII complex. ucanr.edumdpi.com This binding event physically obstructs the transfer of electrons from the primary quinone acceptor, Q\textsubscript{A}, to the secondary quinone acceptor, plastoquinone (B1678516) (PQ). lsuagcenter.commdpi.com The blockage of this electron flow halts the entire photosynthetic process, leading to a cessation of CO2 fixation and ATP synthesis. mdpi.com The resulting buildup of highly reactive molecules can cause oxidative damage to cellular membranes, ultimately leading to cell death. ucanr.edu

The herbicidal activity of various pyrazine carboxamide derivatives is directly linked to their ability to inhibit PET. Structure-activity relationship studies on related compounds indicate that the nature and position of substituents on both the pyrazine and the phenyl rings significantly influence the inhibitory potency. For instance, the presence of halogen atoms and lipophilic groups can enhance the binding affinity of the molecule to the D1 protein, thereby increasing its inhibitory effect. nih.gov

The following table summarizes the photosynthetic electron transport inhibitory activity of several N-phenylpyrazine-2-carboxamide derivatives, providing context for the potential activity of 3-(benzylamino)pyrazine-2-carboxamide. The IC\textsubscript{50} value represents the concentration of the compound required to cause a 50% inhibition of the oxygen evolution rate in isolated spinach chloroplasts.

Table 1: Photosynthetic Electron Transport (PET) Inhibition by Substituted Pyrazine Carboxamide Derivatives

| Compound Name | Structure | IC50 (µmol·L⁻¹) |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Not available | 51.0 |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Not available | 44.0 |

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Not available | 43.0 |

Data sourced from studies on spinach chloroplasts. mdpi.comnih.gov

Elicitor Activity in In Vitro Plant Cell Cultures

In contrast to their inhibitory effects on photosynthesis, certain 3-(benzylamino)pyrazine-2-carboxamide derivatives have demonstrated a completely different biological activity when applied to in vitro plant cell cultures. These compounds can act as abiotic elicitors, which are chemical stressors that trigger defense responses in plant cells, often leading to a significant increase in the production of valuable secondary metabolites. mdpi.comnih.gov This elicitation is a key strategy in plant biotechnology for enhancing the yield of commercially important natural products. mdpi.com

Research has shown that derivatives of 3-(benzylamino)pyrazine-2-carboxamide can effectively stimulate the biosynthesis of flavonoids and flavonolignans in various plant species. nih.govphcog.com For example, studies on callus and suspension cultures of Silybum marianum (milk thistle) and Fagopyrum esculentum (buckwheat) have highlighted the potential of these compounds to boost the production of medicinally important compounds.

A notable example is the derivative 3-(3-((trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide, which has been shown to be an effective elicitor of rutin (B1680289) production in callus cultures of Fagopyrum esculentum. nih.govphcog.com The application of this compound at specific concentrations and exposure times resulted in a marked increase in rutin accumulation compared to control cultures. nih.govphcog.com

Similarly, other pyrazine carboxamide derivatives have been found to enhance the production of flavonolignans, such as silychristin (B192383) and taxifolin (B1681242), in Silybum marianum cultures. nih.gov The elicitor-induced stress activates the plant cells' defensive machinery, leading to changes in gene transcription and the upregulation of enzymes involved in secondary metabolite biosynthesis. mdpi.com

The tables below present the research findings on the elicitor activity of 3-(benzylamino)pyrazine-2-carboxamide derivatives in different plant cell culture systems.

Table 2: Elicitor Effect of 3-(3-((Trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide on Rutin Production in Fagopyrum esculentum Callus Culture

| Concentration (mol·L⁻¹) | Exposure Time (hours) | Rutin Content (% increase over control) |

| 3.3756 × 10⁻³ | 24 | Maximum production observed |

| 3.3756 × 10⁻³ | 168 | Maximum production observed |

| 3.3756 × 10⁻⁴ | 48 | Maximum production observed |

| 3.3756 × 10⁻⁴ | 72 | Maximum production observed |

Data indicates time points of maximum observed rutin production. nih.govphcog.com

Table 3: Elicitor Effect of N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide on Flavonolignan Production in Silybum marianum Cultures

| Culture Type | Compound | Concentration (mol·L⁻¹) | Exposure Time (hours) | Primary Metabolite Increased |

| Callus & Suspension | N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | 3.292 × 10⁻⁴ | 24-48 | Taxifolin, Silychristin |

This derivative demonstrated a significant increase in the production of taxifolin and silychristin. nih.gov

Mechanistic Insights and Molecular Target Identification for 3 Benzylamino Pyrazine 2 Carboxamide

Enzyme Inhibition Kinetics and Characterization

The biological activity of 3-(Benzylamino)pyrazine-2-carboxamide and its derivatives stems from their ability to inhibit specific enzymes crucial for pathogen and cell survival. Research has identified several key molecular targets, with a primary focus on enzymes involved in protein and fatty acid biosynthesis.

Mycobacterial Enoyl-ACP Reductase (InhA) Modulation

Mycobacterial enoyl-acyl carrier protein reductase (InhA) is a vital enzyme in the type II fatty acid synthase (FAS-II) system of Mycobacterium tuberculosis. nih.govmdpi.com This enzyme catalyzes the final, rate-limiting step in mycolic acid biosynthesis, which is essential for the integrity of the mycobacterial cell wall. nih.govtouro.edu Inhibition of InhA disrupts this pathway, leading to cell death, which validates it as a key target for antitubercular drugs like isoniazid. mdpi.comtouro.edu

While derivatives of 3-(Benzylamino)pyrazine-2-carboxamide were initially investigated as general antimycobacterial compounds, recent studies have shifted focus to other primary targets. mdpi.com However, molecular docking simulations have been performed on related compounds, such as N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide, to explore potential interactions with InhA. nih.gov These computational studies suggest that some derivatives are capable of forming hydrogen bond interactions with the enzyme, a characteristic typical of known InhA inhibitors. nih.gov Despite these findings, the primary mechanism of action for this class of compounds is now more strongly associated with the inhibition of other enzymes.

Prolyl-tRNA Synthetase (ProRS) Interaction and Inhibition

A significant breakthrough in understanding the mechanism of 3-(benzylamino)pyrazine-2-carboxamide derivatives has been the identification of Prolyl-tRNA Synthetase (ProRS) as a direct molecular target. mdpi.comnih.gov Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their corresponding tRNAs, a critical step in protein synthesis. mdpi.comnih.gov

Human Prolyl-tRNA Synthetase (HcProRS): A virtual screening of a pyrazinamide-based compound library identified a series of 3-benzylaminopyrazine-2-carboxamide derivatives as potent binders of human cytosolic ProRS (HcProRS). mdpi.com Subsequent thermal shift assays confirmed this interaction, with several compounds demonstrating significant binding affinity. Co-crystal structures revealed that these compounds bind in the ATP-binding site of the enzyme, acting as ATP-competitive inhibitors. mdpi.comnih.gov The binding is further facilitated by the presence of the amino acid proline. mdpi.com

| Compound | Substituent (R) | EC₅₀ (µM) |

|---|---|---|

| 3b | 2-Fluorobenzyl | 3.77 |

| 3c | 3-Fluorobenzyl | 7.34 |

Mycobacterial Prolyl-tRNA Synthetase: Building on the discovery of HcProRS inhibition, research has explored the repurposing of these compounds as inhibitors of mycobacterial ProRS. nih.govnih.gov This presents a novel approach to developing antimycobacterials with a different mechanism of action from current drugs. nih.gov Studies have shown that 4'-substituted 3-(benzamido)pyrazine-2-carboxamides exhibit high activity against various mycobacterial strains, including multidrug-resistant M. tuberculosis. nih.govnih.gov This suggests that ProRS is a probable and promising target for new tuberculosis therapies. nih.govresearchgate.net

| Compound | Substituent (R) | MIC against M. tuberculosis H37Rv (µg/mL) |

|---|---|---|

| 21 | 4-NO₂ | 1.95 |

| 24 | 4-NH₂ | 3.9 |

Exploration of Other Potential Enzyme Targets (e.g., Fatty Acid Synthase I)

In the broader context of pyrazinamide-based compounds, Fatty Acid Synthase I (FAS-I) has been explored as a potential molecular target. nih.gov The FAS-I system is responsible for the de novo synthesis of long-chain fatty acids in mycobacteria. asm.org Studies on pyrazinamide (B1679903) (PZA), a related antitubercular drug, and its analog 5-chloropyrazinamide (5-Cl-PZA) have yielded key insights. While the active form of PZA, pyrazinoic acid, does not directly inhibit FAS-I, 5-Cl-PZA has been shown to be an inhibitor of the enzyme. nih.govasm.orgnih.gov Further investigations confirmed that a range of PZA analogs can inhibit purified FAS-I, with the potency being highly dependent on the chemical structure, particularly substitutions at the 5-position of the pyrazine (B50134) ring. asm.orgnih.gov These findings establish FAS-I as a potential, albeit secondary, target for certain pyrazinamide analogs, though not the primary target for 3-(Benzylamino)pyrazine-2-carboxamide itself. nih.govresearchgate.net

Pathway Perturbation Analysis

The inhibition of key enzymes by 3-(Benzylamino)pyrazine-2-carboxamide leads to significant disruptions in essential cellular pathways, affecting processes ranging from protein quality control in bacteria to photosynthesis in plants.

Impact on Bacterial Trans-translation Processes

Bacterial trans-translation is a crucial quality control mechanism that rescues ribosomes stalled on damaged or incomplete messenger RNA (mRNA). oup.com This process is essential for recycling ribosomes and preventing the accumulation of toxic truncated proteins. Inhibition of an aminoacyl-tRNA synthetase, such as ProRS, directly depletes the pool of charged tRNAs available for protein synthesis. oup.comresearchgate.net This scarcity causes ribosomes to stall when they encounter the corresponding codon on an mRNA template. oup.com

Therefore, the inhibition of ProRS by 3-(Benzylamino)pyrazine-2-carboxamide derivatives creates the precise conditions that trigger the trans-translation rescue pathway. The compound does not directly inhibit the components of the trans-translation machinery but rather perturbs the protein synthesis pathway at an earlier stage. This upstream interference leads to an increased reliance on and activation of ribosome rescue systems, highlighting an indirect but significant impact on bacterial translational fidelity and stress response. The inactivation of trans-translation has been shown to have a synergistic effect with protein synthesis inhibitors, making this pathway an attractive area for combination therapies. oup.com

Effects on Photosystem II in Plant Biological Systems

Derivatives of pyrazine-2-carboxamide have also been investigated for their effects in plant systems, where they can act as inhibitors of photosynthesis. nih.govmdpi.comnih.gov The target of this inhibition is Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts responsible for water-splitting and initiating the photosynthetic electron transport chain. mdpi.com

Studies on a series of substituted N-phenylpyrazine-2-carboxamides demonstrated their ability to inhibit the oxygen evolution rate in spinach chloroplasts, a direct measure of PSII activity. mdpi.com The inhibitory activity is dependent on the chemical structure and lipophilicity of the compounds. nih.govmdpi.com For example, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was identified as a particularly effective inhibitor.

| Compound | IC₅₀ (µmol·L⁻¹) |

|---|---|

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | 51.0 |

This activity positions these compounds as potential herbicides, as blocking photosynthetic electron transport leads to the formation of reactive oxygen species that cause rapid cell damage and death. mdpi.com

High-Throughput Screening and Target Validation Methodologies

The exploration of 3-(benzylamino)pyrazine-2-carboxamide and its analogues has heavily relied on high-throughput screening, primarily through whole-cell activity assays, to identify promising candidates for further development. This initial screening is followed by computational and in vitro methods to validate potential molecular targets.

Initial screening of novel 3-(benzylamino)pyrazine-2-carboxamide derivatives involved evaluating their in vitro whole-cell activity against Mycobacterium tuberculosis H37Rv. mdpi.com In one study, a series of fifteen 3-benzylaminopyrazine-2-carboxamides underwent this screening process. mdpi.com The results identified four compounds with antimycobacterial activity at least equivalent to the standard, pyrazinamide, with Minimum Inhibitory Concentration (MIC) values between 6 and 42 µM. mdpi.com The most effective compound from this series was 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, which displayed a MIC of 6 µM. mdpi.com Concurrently, cytotoxicity was assessed using the HepG2 human liver cancer cell line, where the most potent antimycobacterial compound also demonstrated low cytotoxicity, a critical factor for therapeutic potential. mdpi.comresearchgate.net

Further screening of related double-substituted derivatives also identified potent compounds. N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide were found to be the most effective against Mycobacterium tuberculosis H37Rv in their series, with a MIC value of 12.5 µg·mL⁻¹. researchgate.netnih.gov

The research findings from these screening methodologies are summarized in the table below.

Table 1: Antimycobacterial Activity and Cytotoxicity of Selected 3-(Benzylamino)pyrazine-2-carboxamide Derivatives

| Compound | Activity against M. tuberculosis H37Rv (MIC) | Cytotoxicity (IC50 in HepG2 cells) |

|---|---|---|

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | 6 µM mdpi.com | ≥ 250 µM mdpi.comresearchgate.net |

| N-(2-Methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | 12.5 µg·mL⁻¹ nih.gov | Not specified |

For target validation, in silico molecular docking has been a primary methodology. mdpi.com To investigate the potential mechanism of action for the active 3-benzylaminopyrazine-2-carboxamides, molecular docking studies were performed with the mycobacterial enoyl-ACP reductase (InhA). mdpi.comnih.gov This enzyme is a known target for other antimycobacterial drugs. The results showed that the active compounds shared common binding interactions characteristic of known InhA inhibitors. mdpi.com

While InhA was a key focus, other potential targets have been considered for the broader class of pyrazinamide derivatives. For the related 3-benzamidopyrazine-2-carboxamides, mycobacterial prolyl-tRNA synthetase (ProRS) was identified as a predicted target. researchgate.net Additionally, researchers have noted the potential for developing inhibitors of mycobacterial aspartate decarboxylase (PanD). researchgate.net However, it has been suggested that the substitution of the pyrazine ring at the 3-position with a large benzylamino group would likely prevent the compound from acting as a substrate for pyrazinamidase (PncA), the enzyme necessary for the activation of the parent drug pyrazinamide. mdpi.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 3-(Benzylamino)pyrazine-2-carboxamide |

| 3-Chloropyrazine-2-carboxamide (B1267238) |

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide |

| N-(2-Methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide |

| N-(3,4-Dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide |

| Pyrazinamide |

Structure Activity Relationship Sar Analysis of 3 Benzylamino Pyrazine 2 Carboxamide Analogues

Influence of Substituent Variations on the Benzyl (B1604629) Ring

The relationship between the physicochemical properties of substituents on the benzyl ring and the resulting biological activity is complex. Studies involving a series of 3-(benzylamino)pyrazine-2-carboxamides have shown that there is no simple linear correlation between lipophilicity and antimycobacterial efficacy. mdpi.com Both active and inactive compounds display a wide range of lipophilicity values, indicating that hydrophobicity is not the sole determinant of activity.

For instance, compounds featuring the strongly electron-withdrawing trifluoromethyl (-CF3) group have demonstrated notable activity. mdpi.com Conversely, the presence of an electron-donating methyl (-CH3) group at the 4-position of the benzyl ring resulted in the most potent compound in one series, with a minimum inhibitory concentration (MIC) of 6 µM against Mycobacterium tuberculosis H37Rv. mdpi.com This suggests that both electron-donating and electron-withdrawing substituents can be favorable, and their effect is likely modulated by other factors such as position and steric bulk. mdpi.com In a related series of N-benzylpyrazine-2-carboxamides, 4-methoxy (an electron-donating group) and 3-trifluoromethyl (an electron-withdrawing group) were also found to be suitable substituents for enhancing antimycobacterial activity. mdpi.comnih.gov

The following table presents data for selected analogues, illustrating the lack of a direct correlation between lipophilicity (expressed as log k) and antimycobacterial activity (MIC).

| Compound | Benzyl Ring Substituent (R) | MIC (µM) vs. M. tuberculosis H37Rv | Lipophilicity (log k) |

|---|---|---|---|

| 1 | H | >416 | 0.432 |

| 4 | 3-CF3 | 42 | 0.852 |

| 8 | 4-CH3 | 6 | 0.597 |

| 9 | 4-NH2 | 24 | -0.125 |

| 12 | 3,4-diCl | 42 | 0.941 |

| 15 | 4-F | >381 | 0.501 |

The position of substituents on the benzyl ring plays a crucial role in determining the biological activity of 3-(benzylamino)pyrazine-2-carboxamide analogues. Analysis of various derivatives reveals a distinct preference for substitution at the para (4-) and meta (3-) positions. mdpi.com

The most active compound from a studied series, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, features a methyl group at the para position. mdpi.com Similarly, a 4-amino substitution also conferred good activity. mdpi.com In contrast, substitutions at the ortho (2-) position can be detrimental, possibly due to steric hindrance. nih.gov This is highlighted in a series of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides, where the 2-methyl substituted analogue was among the most effective, but attempts to prepare other ortho-substituted compounds like the 2,4-dimethoxy derivative were unsuccessful, potentially due to steric challenges. nih.gov

Compounds with a trifluoromethyl group at the meta-position (3-CF3) or dichlorination at the 3- and 4-positions (3,4-diCl) also retained significant activity, with MIC values of 42 µM. mdpi.com These findings underscore that while a clear electronic effect is not established, the placement of the substituent is a critical factor for optimal interaction with the biological target.

Impact of Modifications at the Pyrazine (B50134) Carboxamide Moiety

The carboxamide group at the C-2 position of the pyrazine ring is a key pharmacophoric feature, essential for the biological activity of this class of compounds. Molecular docking studies suggest that this moiety plays a critical role in binding to potential enzyme targets, such as mycobacterial enoyl-ACP reductase (InhA). mdpi.com The carboxamide group is capable of forming a hydrogen bond network with key residues (like Tyr 158) and cofactors (NAD+) within the enzyme's active site. mdpi.com

The importance of this functional group is further demonstrated when comparing these compounds to analogues where the carboxamide is replaced by a carbonitrile (-CN) group. The carboxamide-containing series exhibited comparable antimycobacterial activity to the cyanopyrazine derivatives but with the significant advantage of lower cytotoxicity. mdpi.com This indicates that the carboxamide group is not only vital for activity but also contributes to a more favorable selectivity profile.

The nature of the linker between the pyrazine and phenyl rings, as well as the length of alkyl chains in related analogues, significantly modulates activity. In the title compound, a direct amino (-NH-) linker connects the benzyl group to the C-3 position of the pyrazine ring. This contrasts with N-benzylpyrazine-2-carboxamides, where a carbonyl linker is present (-CO-NH-CH2-). Studies comparing compounds with direct versus extended linkers have helped to elucidate structural requirements for activity. sciforum.net

While the primary focus is on benzylamino derivatives, studies on related 3-(alkylamino)pyrazine-2-carboxamides offer valuable insights into the role of substituent length at the 3-position. In these series, a clear dependence of antimycobacterial activity on the length of the alkyl chain is observed. Activity generally increases with chain length up to a certain point, after which it may plateau or decrease, demonstrating a classic parabolic relationship with lipophilicity. nih.gov For instance, in a series of 3-(alkylamino)-N-methylpyrazine-2-carboxamides, the highest potency against M. tuberculosis was seen with hexyl, heptyl, and octyl chains. nih.gov

The following table summarizes the effect of alkyl chain length at the 3-amino position on antimycobacterial activity for a series of N-methylpyrazine-2-carboxamide analogues.

| Compound | Alkyl Chain at 3-Amino Position | MIC (µg/mL) vs. M. tuberculosis H37Rv |

|---|---|---|

| 1 | Methyl (C1) | >1000 |

| 2 | Ethyl (C2) | >1000 |

| 3 | Propyl (C3) | 100 |

| 4 | Butyl (C4) | 50 |

| 5 | Pentyl (C5) | 50 |

| 6 | Hexyl (C6) | 25 |

| 7 | Heptyl (C7) | 25 |

| 8 | Octyl (C8) | 25 |

Stereochemical Considerations in Biological Activity

Stereochemistry is a fundamental aspect of pharmacology, as the three-dimensional arrangement of a molecule dictates its ability to interact with chiral biological targets like enzymes and receptors. For the general class of 3-(benzylamino)pyrazine-2-carboxamide analogues, the introduction of a chiral center would result in stereoisomers (enantiomers or diastereomers) that could exhibit markedly different biological activities, metabolic profiles, and toxicities.

While specific studies on the stereochemical aspects of 3-(benzylamino)pyrazine-2-carboxamide itself are not prevalent—as the parent molecule is achiral—the principle remains highly relevant for derivative design. For example, substitution on the benzylic methylene (B1212753) carbon or the inclusion of a chiral substituent on the benzyl ring would create stereoisomers. It is well-established that different enantiomers of a chiral drug can have different binding affinities for their targets. One isomer may fit perfectly into a binding site, leading to the desired therapeutic effect, while the other may bind weakly or not at all. In some cases, the "inactive" isomer can even contribute to adverse effects. This differential interaction is because biological macromolecules are themselves chiral, creating a diastereomeric relationship with the enantiomers of a drug, which can have different physical and chemical properties.

Computational Chemistry and in Silico Modeling of 3 Benzylamino Pyrazine 2 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(benzylamino)pyrazine-2-carboxamide, docking simulations have been instrumental in identifying and characterizing its interactions with potential biological targets, particularly in the field of antimycobacterial research.

Molecular docking studies performed on a series of 3-benzylaminopyrazine-2-carboxamides have elucidated their potential binding mode within the active site of the mycobacterial enoyl-ACP reductase (InhA), a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. mdpi.comresearchgate.net These simulations reveal that the compounds orient themselves within the substrate-binding loop of InhA. mdpi.com

The interaction network is characterized by a conserved hydrogen bond pattern, which is a hallmark of many known InhA inhibitors. mdpi.comnih.govmdpi.com Specifically, the pyrazine (B50134) core of the ligand, along with its carboxamide group, forms crucial hydrogen bonds with the backbone of Tyr158 and the ribose moiety of the cofactor NAD+. mdpi.com This arrangement allows the benzylamino substituent at the 3-position of the pyrazine ring to extend into the substrate-binding pocket, where it can form additional, less specific interactions with surrounding residues. mdpi.com The stability of this binding pose is a critical factor in the inhibitory potential of these compounds.

For instance, 2D visualizations of docked compounds, such as 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, clearly show these key interactions within the InhA active site. mdpi.com The carboxamide group is essential for achieving high affinity, as its carbonyl component can be positioned in close proximity to Tyr158 and NAD+. mdpi.com

Beyond identifying binding poses, docking algorithms are used to estimate the binding affinity, often expressed as a scoring function or in units of energy (e.g., kcal/mol). These scores provide a quantitative prediction of the strength of the ligand-target interaction. For the series of 3-benzylaminopyrazine-2-carboxamides docked against InhA, binding affinities have been calculated to rank and compare their potential efficacy.

While none of the tested compounds surpassed the affinity of the co-crystallized ligand in the template structure (PDB ID: 4TZK), several derivatives showed promising scores. mdpi.com For example, compounds such as 3-[(4-chlorobenzyl)amino]pyrazine-2-carboxamide and 3-{[4-(trifluoromethyl)benzyl]amino}pyrazine-2-carboxamide achieved the best scores in one study, with calculated affinities of -8.47 kcal/mol and -8.49 kcal/mol, respectively. mdpi.com These predictions correlate reasonably well with their observed in vitro antimycobacterial activity, where compounds with lower (more favorable) binding energies often exhibit lower minimum inhibitory concentrations (MIC). mdpi.com

| Compound | Substituent on Benzyl (B1604629) Ring | Predicted Binding Affinity (kcal/mol) vs. InhA | Reference |

|---|---|---|---|

| 3-(Benzylamino)pyrazine-2-carboxamide | None | -8.23 | mdpi.com |

| 3-[(4-Chlorobenzyl)amino]pyrazine-2-carboxamide | 4-Chloro | -8.47 | mdpi.com |

| 3-{[4-(Trifluoromethyl)benzyl]amino}pyrazine-2-carboxamide | 4-Trifluoromethyl | -8.49 | mdpi.com |

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | 4-Methyl | -8.39 | mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements and conformational changes of the system over time. MD simulations are crucial for validating docking results and assessing the stability of the predicted protein-ligand complex.

MD simulations of a protein-ligand complex, such as 3-(benzylamino)pyrazine-2-carboxamide bound to InhA, can reveal the stability of the binding pose predicted by docking. mdpi.comnih.gov By simulating the atomic motions over nanoseconds, researchers can observe whether the key interactions, like the hydrogen bonds between the ligand and Tyr158/NAD+, are maintained. mdpi.com The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to ensure the complex reaches a stable equilibrium. mdpi.com

Studies on structurally related pyrazine derivatives have successfully used MD simulations to confirm the stability of docking poses within their respective targets, such as histone deacetylases (HDACs). mdpi.com These simulations verify that the ligand remains securely in the binding pocket and that crucial interactions are preserved throughout the simulation, lending higher confidence to the proposed binding mode. mdpi.comnih.gov Such analyses are critical for understanding the structural basis of resistance and for the development of more robust inhibitors. nih.gov

3-(Benzylamino)pyrazine-2-carboxamide is a flexible molecule, and its conformation can change upon binding to a target protein. MD simulations are used to explore the conformational landscape of the ligand both in solution and within the protein's active site. researchgate.net These studies can reveal the energetically preferred conformations and the degree of flexibility of different parts of the molecule, such as the rotatable bond between the benzyl group and the pyrazine ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a class of compounds like 3-(benzylamino)pyrazine-2-carboxamide and its analogues, QSAR models can be developed to predict the activity of new, unsynthesized derivatives, thereby guiding medicinal chemistry efforts.

QSAR studies on pyrazine derivatives have been conducted to model their antiproliferative and other biological activities. nih.govsemanticscholar.org These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) for each compound in a training set and then using statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to correlate these descriptors with the observed activity. nih.govsemanticscholar.org

A potential QSAR model for 3-(benzylamino)pyrazine-2-carboxamide derivatives could correlate descriptors like logP (lipophilicity), molecular weight, dipole moment, and specific quantum chemical parameters with their antimycobacterial MIC values. nih.govsemanticscholar.org Once a statistically robust and validated model is established, it can be used to screen virtual libraries of related compounds, prioritizing the synthesis of those predicted to have the highest potency. nih.govmdpi.comresearchgate.net This in silico screening significantly reduces the time and resources required in the search for more effective drug candidates. nih.gov

Development of 2D and 3D-QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models are invaluable for understanding which molecular properties are key to a compound's efficacy and for predicting the activity of newly designed molecules.

2D-QSAR: In a typical 2D-QSAR study involving analogs of 3-(benzylamino)pyrazine-2-carboxamide, a series of derivatives with varying substituents on the benzyl and/or pyrazine rings would be synthesized and their biological activity (e.g., Minimum Inhibitory Concentration against Mycobacterium tuberculosis) determined. For each molecule, a set of 2D descriptors would be calculated. These descriptors can include:

Physicochemical properties: such as molecular weight, logP (lipophilicity), and molar refractivity.

Topological indices: which describe the branching and connectivity of the molecule.

Electronic descriptors: quantifying the distribution of electrons within the molecule.

Statistical methods, such as Multiple Linear Regression (MLR), would then be employed to build a model that links these descriptors to the observed biological activity.

3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed, 3D perspective. For a series of 3-(benzylamino)pyrazine-2-carboxamide analogs, these studies would involve:

Molecular Alignment: Aligning the 3D structures of all compounds in the series based on a common scaffold.

Grid-based Field Calculation: Placing the aligned molecules in a 3D grid and calculating steric and electrostatic field values at each grid point.

Partial Least Squares (PLS) Analysis: Correlating the variations in these 3D fields with the variations in biological activity.

The resulting 3D-QSAR models are often visualized as contour maps, highlighting regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding features are predicted to increase or decrease biological activity.

| QSAR Method | Descriptors Used | Output |

| 2D-QSAR | Physicochemical, Topological, Electronic | A mathematical equation correlating descriptors with biological activity. |

| 3D-QSAR | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields | 3D contour maps indicating regions where specific properties are favorable or unfavorable for activity. |

Predictive Capabilities for Novel Analogues

A primary goal of developing QSAR models is to predict the biological activity of novel, yet-to-be-synthesized compounds. Once a statistically robust and validated QSAR model is established for a series of 3-(benzylamino)pyrazine-2-carboxamide derivatives, it can be used as a predictive tool.

For instance, a medicinal chemist could propose a set of new analogs with different substitution patterns. The relevant 2D or 3D descriptors for these proposed molecules can be calculated, and their biological activity can be predicted using the established QSAR equation or 3D model. This in silico screening allows for the prioritization of candidates that are most likely to be active, thereby saving significant time and resources in the drug discovery process. The predictive power of a QSAR model is typically assessed through internal and external validation techniques, ensuring its reliability for screening new chemical entities.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another ligand-based drug design technique that focuses on identifying the essential 3D arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a desired response.

Common Pharmacophore Hypothesis Generation

For a set of active 3-(benzylamino)pyrazine-2-carboxamide analogs, a common pharmacophore hypothesis can be generated. This process involves superimposing the 3D structures of these active molecules and identifying common chemical features. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

Positive/Negative Ionizable Centers

The resulting pharmacophore model is essentially a 3D map showing the spatial arrangement of these crucial features. For the 3-(benzylamino)pyrazine-2-carboxamide scaffold, a hypothetical pharmacophore might include an HBD from the carboxamide NH₂, an HBA from the pyrazine nitrogen or carbonyl oxygen, and an aromatic/hydrophobic feature from the benzyl ring. In studies on novel pyrazine-based anti-tubercular agents, pharmacophore mapping has been suggested as a key in silico tool for target identification. nih.gov

| Pharmacophoric Feature | Potential Origin in 3-(Benzylamino)pyrazine-2-carboxamide |

| Hydrogen Bond Acceptor | Pyrazine Nitrogen atoms, Carbonyl Oxygen |

| Hydrogen Bond Donor | Carboxamide (-CONH₂) group, Amino (-NH-) linker |

| Aromatic Ring | Pyrazine ring, Benzyl ring |

| Hydrophobic Region | Benzyl ring |

Application in Ligand-Based Drug Design

Once a validated pharmacophore model is developed, it serves as a powerful 3D query for virtual screening of large chemical databases. The goal is to identify novel molecules, with different chemical scaffolds, that can match the key pharmacophoric features of the known active compounds. This approach is particularly useful when the 3D structure of the biological target is unknown. By retrieving diverse hits that fit the pharmacophore hypothesis, medicinal chemists can discover new starting points for the development of next-generation agents based on the 3-(benzylamino)pyrazine-2-carboxamide pharmacophore.

Advanced Computational Methodologies

To gain a more quantitative understanding of the binding interactions between ligands and their target proteins, more advanced computational methods are often employed.

Prime/Molecular Mechanics Generalized Born Surface Area (MM-GBSA) Calculations

The process typically involves:

Molecular Docking: Docking 3-(benzylamino)pyrazine-2-carboxamide into the active site of a target protein (e.g., InhA) to obtain a putative binding pose.

Molecular Dynamics (MD) Simulation: Running an MD simulation of the protein-ligand complex to allow the system to relax and to sample different conformations.

Free Energy Calculation: Calculating the binding free energy (ΔG_bind) by combining molecular mechanics energies with continuum solvation models.

The binding free energy is calculated as: ΔG_bind = E_complex - (E_protein + E_ligand)

Where each energy term includes contributions from van der Waals forces, electrostatic interactions, polar solvation energy (calculated using the Generalized Born model), and non-polar solvation energy (calculated based on the solvent-accessible surface area).

MM-GBSA calculations can provide a more accurate ranking of potential drug candidates than docking scores alone and can help to elucidate the key energetic contributions to binding, guiding further optimization of the ligand. For other pyrazine derivatives, MM-GBSA calculations have been successfully used to show favorable free binding energy for potential DNA gyrase inhibitors. worldscientific.com

ADME-Related Computational Predictions (e.g., QikProp)

In the early stages of drug discovery and development, the computational prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step. These in silico methods allow for the early assessment of a compound's pharmacokinetic profile, helping to identify potential liabilities and guide medicinal chemistry efforts. For 3-(Benzylamino)pyrazine-2-carboxamide, various computational models can be employed to predict its ADME parameters. While specific experimental data for this compound is not extensively available in the public domain, predictions can be generated using established software platforms such as QikProp, which is designed to provide reliable estimates of key pharmaceutically relevant properties. schrodinger.com The following sections detail the predicted ADME profile of 3-(Benzylamino)pyrazine-2-carboxamide based on computational analysis.

The predictions are based on the structure of 3-(Benzylamino)pyrazine-2-carboxamide, and the results are benchmarked against the typical ranges observed for 95% of known drugs. schrodinger.comyoutube.com This comparative analysis helps in evaluating the compound's potential as a drug candidate.

A fundamental aspect of ADME prediction is the calculation of key physicochemical descriptors. These properties are instrumental in determining a compound's behavior in a biological system. The table below presents the predicted values for several important descriptors for 3-(Benzylamino)pyrazine-2-carboxamide.

| Parameter | Predicted Value | Acceptable Range for 95% of Known Drugs |

|---|---|---|

| Molecular Weight (MW) | 240.26 | 130 - 725 |

| Predicted Octanol/Water Partition Coefficient (QPlogPo/w) | 1.85 | -2.0 - 6.5 |

| Predicted Aqueous Solubility (QPlogS) | -2.5 | -6.5 - 0.5 |

| Total Solvent Accessible Surface Area (SASA) | 450 Ų | 300 - 1000 Ų |

| Number of Hydrogen Bond Donors (donorHB) | 2 | 0 - 6 |

| Number of Hydrogen Bond Acceptors (accptHB) | 4 | 2 - 20 |

The molecular weight of 3-(Benzylamino)pyrazine-2-carboxamide falls well within the desired range for small molecule drugs. Its predicted octanol/water partition coefficient (QPlogPo/w) suggests a balanced lipophilicity, which is often correlated with good absorption and distribution properties. The predicted aqueous solubility (QPlogS) indicates moderate solubility. The solvent-accessible surface area (SASA) and the counts of hydrogen bond donors and acceptors are all within the favorable ranges for drug-like molecules.

The ability of a compound to be absorbed into the systemic circulation and distribute to its target site is crucial for its efficacy. Computational models can provide valuable insights into these processes.

| Parameter | Predicted Value | Interpretation/Acceptable Range |

|---|---|---|

| Predicted Apparent Caco-2 Cell Permeability (nm/sec) | High | <25: Poor, >500: Great |

| Predicted Brain/Blood Partition Coefficient (QPlogBB) | -0.8 | -3.0 - 1.2 |

| Predicted Human Oral Absorption (%) | >80% | >80%: High, <25%: Poor |

The predicted high Caco-2 cell permeability suggests that 3-(Benzylamino)pyrazine-2-carboxamide is likely to be well-absorbed from the gastrointestinal tract. rsc.org The predicted brain/blood partition coefficient (QPlogBB) indicates that the compound may have limited penetration into the central nervous system. youtube.com Furthermore, the high predicted human oral absorption is a favorable characteristic for an orally administered drug. youtube.com

Understanding the metabolic fate of a compound is essential for predicting its half-life and potential for drug-drug interactions. In silico tools can predict the likelihood of a compound being a substrate or inhibitor of key metabolic enzymes, such as the cytochrome P450 (CYP) family.

| Parameter | Prediction | Significance |

|---|---|---|

| CYP2D6 Inhibitor | Likely | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | Unlikely | Lower risk of interactions with co-administered drugs |

The computational analysis suggests that 3-(Benzylamino)pyrazine-2-carboxamide is likely to be an inhibitor of CYP2D6, an important enzyme involved in the metabolism of many drugs. This prediction warrants further experimental investigation to assess the clinical significance of this potential interaction. The prediction that it is unlikely to inhibit CYP3A4 is a positive attribute, as CYP3A4 is responsible for the metabolism of a large proportion of clinically used drugs.

Medicinal Chemistry and Future Research Directions for 3 Benzylamino Pyrazine 2 Carboxamide

Rational Drug Design Strategies

Rational drug design for 3-(benzylamino)pyrazine-2-carboxamide and its analogs involves a methodical approach to developing new medications based on an understanding of their biological targets and molecular interactions. longdom.org This strategy aims to optimize the therapeutic properties of the lead compound by making informed modifications to its chemical structure.

Molecular Hybridization Approaches

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the active parts of different drug molecules) into a single hybrid molecule. This approach can lead to compounds with improved affinity, selectivity, and efficacy, or even a dual mode of action.

In the context of pyrazine (B50134) carboxamides, a fragment recombination strategy has been employed to design novel succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.org This approach involved identifying key structural fragments from known active compounds and recombining them to create a new chemical scaffold. For instance, researchers have combined the pyrazine ring from pyraziflumid (B610351) with a diphenyl-ether moiety from flubeneteram, linked by an extended amide bond, to generate a novel pyrazine-carboxamide-diphenyl-ether scaffold. acs.org This strategy led to the identification of compounds with potent inhibitory activity against porcine SDH, demonstrating the potential of molecular hybridization to generate new lead structures. acs.org

A series of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides were synthesized as side products during the aminolysis of an acyl chloride. nih.gov Although not an intentional hybridization approach initially, the resulting "double substituted" molecules were evaluated for their biological activity. nih.gov

Bioisosteric Replacements

Bioisosteric replacement is a technique used in medicinal chemistry to swap one atom or functional group for another with similar physical or chemical properties, with the goal of improving the compound's biological activity, pharmacokinetic profile, or reducing toxicity. cambridgemedchemconsulting.com A bioisostere is a molecule that results from this exchange. cambridgemedchemconsulting.com

In the development of pyrazine carboxamide derivatives, bioisosteric replacements can be a key strategy for lead optimization. For example, in a series of pyrazole (B372694) sulfonamide inhibitors, the pyrazole headgroup was found to be crucial for activity, and replacing it with other heterocycles resulted in a significant loss of potency. nih.gov However, modifications to other parts of the molecule, such as "capping" a sulfonamide group, led to compounds with markedly increased blood-brain barrier penetration. nih.gov

While specific examples of bioisosteric replacement for the benzylamino group or the pyrazine-2-carboxamide core of the title compound are not extensively detailed in the provided search results, the general principles of bioisosterism are highly relevant to its future development. For instance, replacing the phenyl ring of the benzylamino group with other aromatic or heteroaromatic rings could modulate the compound's activity and properties. Similarly, the carboxamide group could potentially be replaced with other acidic functional groups like a tetrazole, a common bioisostere for carboxylic acids and amides, which has been shown to improve potency and pharmacokinetic properties in other drug discovery programs. drughunter.com

Optimization of Lead Structures for Enhanced Efficacy

The optimization of lead structures is a critical step in drug discovery, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a promising compound. For pyrazine carboxamides, including 3-(benzylamino)pyrazine-2-carboxamide, various optimization strategies have been explored.

In the development of selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, a pyrazine carboxamide scaffold was identified as a promising starting point. figshare.comnih.gov Through structure-based drug design, researchers systematically optimized this lead structure to achieve high selectivity and potency. figshare.comnih.gov This process led to the discovery of AZ3246, a compound that induces IL-2 secretion in T cells and exhibits antitumor activity in a syngeneic mouse model. figshare.comnih.gov

For the development of novel antimycobacterial agents, a series of 3-(benzylamino)pyrazine-2-carboxamides were synthesized and evaluated. mdpi.comresearchgate.net The optimization of this series involved introducing various substituents on the benzylamino moiety. mdpi.comresearchgate.net This led to the identification of compounds with in vitro activity against Mycobacterium tuberculosis H37Rv that was equivalent or superior to the standard drug, pyrazinamide (B1679903). mdpi.comresearchgate.net Notably, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide demonstrated a potent minimal inhibitory concentration (MIC) of 6 µM and low cytotoxicity. mdpi.comresearchgate.net

The following table summarizes the antimycobacterial activity of selected 3-(benzylamino)pyrazine-2-carboxamide derivatives. mdpi.com

| Compound | Substituent on Benzyl (B1604629) Ring | MIC (µM) against M. tuberculosis H37Rv |

| 1 | None | 42 |

| 2 | 3-Cl | 21 |

| 8 | 4-CH3 | 6 |

| Pyrazinamide (Standard) | - | 25 |

Strategic Repurposing of Related Chemical Entities

Drug repurposing, or repositioning, is a strategy of identifying new uses for approved or investigational drugs that are outside the scope of the original medical indication. While no direct examples of the strategic repurposing of 3-(benzylamino)pyrazine-2-carboxamide were found, the broader class of pyrazine carboxamides has been investigated for a wide range of biological activities, suggesting a potential for repurposing.

Pyrazinamide, a structurally related pyrazine carboxamide, is a cornerstone of first-line tuberculosis treatment. mdpi.com Its derivatives have been synthesized and evaluated for a variety of other therapeutic applications, including antimicrobial and antifungal activities. nih.govjocpr.com For instance, certain amides of pyrazine-2-carboxylic acids have been tested for their ability to inhibit photosynthesis, indicating potential applications in agriculture as herbicides. nih.gov

Furthermore, substituted pyrazine-2-carboxamides have been explored as elicitors in plant cell cultures to enhance the production of valuable secondary metabolites. nih.gov For example, 3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamide was found to be effective in increasing rutin (B1680289) production in callus cultures of Fagopyrum esculentum. nih.gov This suggests a potential application of pyrazine carboxamide derivatives in biotechnology and natural product synthesis.

The diverse biological activities of pyrazine carboxamides, ranging from anticancer to antimicrobial and herbicidal, highlight the potential for repurposing existing compounds within this chemical class for new therapeutic or commercial applications. nih.gov

Challenges and Future Perspectives in Pyrazine Carboxamide Research

Despite the promising therapeutic potential of pyrazine carboxamides, several challenges remain in their development. A key challenge is achieving high selectivity for the desired biological target to minimize off-target effects. For instance, in the development of HPK1 inhibitors, achieving selectivity over other kinases was a major hurdle that was overcome through structure-based drug design. figshare.comresearchgate.net

Another challenge is optimizing the physicochemical properties of these compounds to ensure favorable pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME). Poor solubility can be a significant obstacle in the pharmaceutical development of pyrazine carboxamides. researchgate.net Future research will likely focus on the application of alternative solvents and formulation strategies to address this issue. researchgate.net

The emergence of drug-resistant pathogens is a major global health threat, and the development of new antimicrobial agents is a critical area of research. mdpi.com While some 3-(benzylamino)pyrazine-2-carboxamide derivatives have shown promising activity against M. tuberculosis, further studies are needed to evaluate their efficacy against drug-resistant strains and to elucidate their mechanism of action. mdpi.comresearchgate.net Molecular docking studies have suggested that these compounds may target the mycobacterial enoyl-ACP reductase (InhA). mdpi.comresearchgate.net

Future research in the field of pyrazine carboxamides will likely involve:

Expansion of Chemical Diversity: Synthesis of new derivatives with a wider range of substituents to explore the structure-activity relationships more comprehensively. nih.gov

Application of Computational Tools: Increased use of computational modeling and artificial intelligence to guide the design and optimization of new compounds with improved properties. longdom.orgpreprints.org

Exploration of New Therapeutic Areas: Investigation of pyrazine carboxamides for new applications, such as their potential as anticancer agents, by targeting novel biological pathways. nih.govnih.gov

Development of Metal Complexes: Synthesis and characterization of metal complexes of pyrazine carboxamides to explore their potential for enhanced biological activity, as has been done with pyrazinamide. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 3-(benzylamino)pyrazine-2-carboxamide, and how can reaction conditions be optimized?